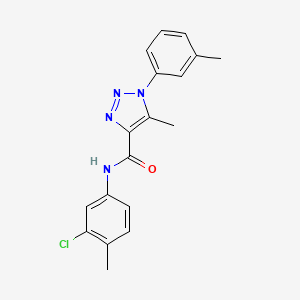
5-Acetyl-2-((4-chlorobenzyl)thio)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-2-((4-chlorobenzyl)thio)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile is a useful research compound. Its molecular formula is C22H18Cl2N2OS and its molecular weight is 429.36. The purity is usually 95%.
BenchChem offers high-quality 5-Acetyl-2-((4-chlorobenzyl)thio)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Acetyl-2-((4-chlorobenzyl)thio)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Synthetic Pathways
Research has demonstrated innovative synthetic routes to create complex pyridine derivatives and their analogs. For example, novel synthetic methodologies have been developed to generate bipyridine-carbonitriles and other related compounds, highlighting the versatility and reactivity of these molecular frameworks in organic synthesis (Karabasanagouda et al., 2009). These methods often involve multi-step reactions, including condensation and cyclization processes, to introduce various functional groups, thereby broadening the potential applications of these compounds.
Molecular Docking and Screening
Some studies have focused on the molecular docking and in vitro screening of newly synthesized compounds to assess their interactions with biological targets. For instance, a series of pyridine and fused pyridine derivatives were synthesized and subjected to molecular docking screenings towards specific proteins, revealing moderate to good binding energies (Flefel et al., 2018). Such studies are crucial for understanding the potential biological applications of these compounds and guiding the design of new molecules with improved efficacy and selectivity.
Biological Applications
Antimicrobial and Antioxidant Activities
Research on pyridine carbonitriles and their derivatives has shown promising antimicrobial and antioxidant properties. For instance, compounds synthesized from chlorophenyl and dichlorophenyl-propenone precursors exhibited significant antimicrobial and antioxidant activities, highlighting their potential as therapeutic agents (H. H. Sayed et al., 2015). These findings suggest that similar compounds, including the one of interest, could be explored for their bioactive properties, contributing to the development of new antimicrobial and antioxidant agents.
Antitumor Activities
The exploration of novel thiophene derivatives for antitumor applications has also been a focus of research. For example, a study on 2-aminothiophene derivatives synthesized using Gewald methodology evaluated their antitumor activities against various human tumor cell lines, demonstrating their potential as cancer therapeutic agents (Khalifa & Algothami, 2020). This suggests that similar compounds, through appropriate functionalization and testing, could be valuable in the search for new antitumor compounds.
Propriétés
IUPAC Name |
5-acetyl-4-(2-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1,4-dihydropyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2OS/c1-13-20(14(2)27)21(17-5-3-4-6-19(17)24)18(11-25)22(26-13)28-12-15-7-9-16(23)10-8-15/h3-10,21,26H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTIPLVGMQIOMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC2=CC=C(C=C2)Cl)C#N)C3=CC=CC=C3Cl)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-((4-chlorobenzyl)thio)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea](/img/structure/B2401158.png)
![N-{[(3aS,4R,7S,7aR/3aR,4S,7R,7aS)-1,3-dioxohexahydro-4,7-epoxy-2-benzofuran-4(1H)-yl]methyl}acetamide](/img/structure/B2401159.png)

![(Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2401162.png)
![N-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2401164.png)
![1,3-Dimethyl-8-{3-[(3-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2401166.png)
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2401167.png)



![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione](/img/structure/B2401175.png)
![2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2401178.png)